![molecular formula C15H19ClN2O2 B2494701 2-[4-(methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride, Mixture of isomers CAS No. 2138086-92-5](/img/structure/B2494701.png)
2-[4-(methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride, Mixture of isomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[4-(methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride, Mixture of isomers" is not directly mentioned in available literature. However, studies on similar compounds and chemical frameworks, such as vinylindoles, triazoles, and isoxazolone derivatives, offer insights into synthesis strategies, molecular structure analysis, and chemical properties relevant to a wide range of organic and heterocyclic compounds.
Synthesis Analysis
Research on vinylindoles and triazoles provides insights into cycloaddition reactions and synthetic routes for creating complex molecular structures. Rossi et al. (2017) discuss the behavior of vinylindoles in cycloaddition reactions, highlighting methods to achieve high levels of diastereoselectivity and enantioselectivity, crucial for synthesizing specific isomers (Rossi, Abbiati, & Pirovano, 2017). Similarly, Kaushik et al. (2019) review synthetic routes for 1,4-disubstituted 1,2,3-triazoles, emphasizing the role of copper(I) catalyzed cycloadditions, a technique potentially applicable to related heterocyclic compounds (Kaushik, Sangwan, Luxmi, Kumar, & Pahwa, 2019).
Molecular Structure Analysis
The analysis of molecular structures often involves understanding the reactivity and configuration of compounds. Studies on the cycloaddition of vinylindoles and the synthesis of triazoles offer foundational knowledge on molecular interactions and stereochemical outcomes that are essential for deducing the molecular structure of complex organic compounds.
Chemical Reactions and Properties
Research on the activity coefficients in various solvents and the aromatization of hydrocarbons provides a basis for understanding the chemical reactivity and properties of similar compounds. Domańska et al. (2016) and Pines et al. (1981) explore solvent interactions and catalytic processes, respectively, offering insights into the behavior of compounds in different chemical environments (Domańska, Wlazło, & Karpińska, 2016); (Pines & Nogueira, 1981).
Physical Properties Analysis
The study of ionic liquids and polymers from renewable resources by Domańska et al. and Fenouillot et al. offers insights into the physical properties of chemical compounds, including solubility, phase behavior, and thermal stability, which are crucial for understanding the physical characteristics of complex molecules (Domańska, Wlazło, & Karpińska, 2016); (Fenouillot, Rousseau, Colomines, Saint-Loup, & Pascault, 2010).
Chemical Properties Analysis
The exploration of enaminoketones and enaminothiones by Negri et al. and the review of catalytic oxidation of cyclohexene by Cao et al. shed light on the chemical properties, including reactivity patterns and catalytic processes, relevant to the study of complex organic compounds (Negri, Kascheres, & Kascheres, 2004); (Cao, Zhu, Yang, Xu, Yu, & Xu, 2018).
科学的研究の応用
Functionalization and Chemical Reactions
- The reaction of related compounds with phthalic anhydride leads to the formation of isoindole-1,3-diones, which can be further modified chemically (Khusnitdinov, Sultanov, & Gataullin, 2019).
- Efficient ring-opening cyclization with primary amines has been developed, providing tetrahydroindol-4-ones in good yields, indicating potential in synthetic chemistry (Nambu, Fukumoto, Hirota, & Yakura, 2014).
- Enamino acids derived from cyclohexane-1,3-diones undergo decarboxylative cyclisation to produce pyrroles and isoindoles, showing the reactivity of such compounds (Gabbutt, Hepworth, Heron, & Pugh, 2002).
Synthesis and Structural Studies
- Cyclohexane-1,3-dione derivatives are key structural precursors for synthesizing a wide range of bioactive molecules (Sharma, Kumar, & Das, 2021).
- Studies on isoindoles and related compounds show the formation of various structurally diverse molecules, highlighting their versatility in synthesis (Hou, Wang, Chung, Hsieh, & Tsai, 2007).
Potential in Material Science
- The photophysical properties of certain isoindole derivatives, synthesized from compounds like 4,5-diamino-N-methylphthalimide, have been studied, indicating potential applications in material science (Deshmukh & Sekar, 2015).
Novel Reaction Pathways
- The formation of tetrahydroisoindoles via palladium-catalyzed hydride reduction from isoindolines illustrates novel reaction pathways for these compounds (Hou, Wang, Chung, Hsieh, & Tsai, 2007).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-[4-(methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-16-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(17)19;/h2-5,10-11,16H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILAUWRJZXQCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N2C(=O)C3=CC=CC=C3C2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]acetamide](/img/structure/B2494619.png)
![4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2494623.png)
![2-(4-chlorophenoxy)-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494625.png)

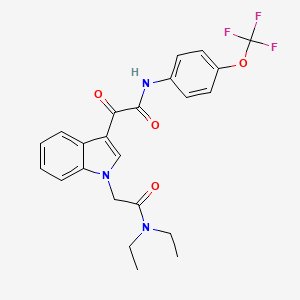
![2-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2494629.png)
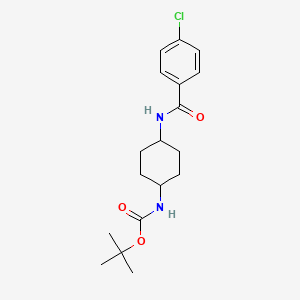
![4-(3-{1-[(Oxan-4-yl)carbamoyl]piperidin-4-yl}-2,5-dioxoimidazolidin-1-yl)benzoic acid](/img/structure/B2494631.png)
![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2494632.png)
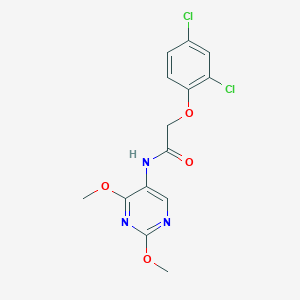
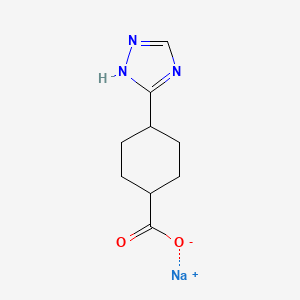
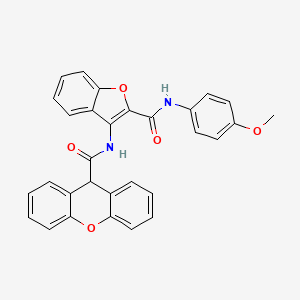
![4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2494639.png)
![1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2494641.png)